3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol
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Overview
Description
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol typically involves the bromination of 2,2,6,6-tetramethylpiperidine-1,4-diol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylpiperidine-1,4-dione.
Reduction: Formation of 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
3-Chloro-2,2,6,6-tetramethylpiperidine-1,4-diol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and unsubstituted counterparts. This makes it particularly valuable in synthetic applications where selective bromination is required.
Properties
CAS No. |
114543-22-5 |
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Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
3-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2)5-6(12)7(10)9(3,4)11(8)13/h6-7,12-13H,5H2,1-4H3 |
InChI Key |
CMDZMCDTKWBFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1O)(C)C)Br)O)C |
Origin of Product |
United States |
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